

# GSK864 allosteric vs competitive inhibitors

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus:** GSK864

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## The Allosteric Mechanism of GSK864

The inhibitor **GSK864** binds to a site on the mutant IDH1 enzyme that is distinct from the active site where the substrate ( $\alpha$ -ketoglutarate) binds. This is the definition of an allosteric mechanism [1] [2].

- **Binding Site:** Crystallographic studies of GSK321, a closely related analog of **GSK864**, show that the inhibitor binds to an allosteric pocket at the dimer interface of the IDH1 enzyme. This binding locks the enzyme in a catalytically inactive, open conformation [1] [3] [2].
- **Mechanism of Action:** By binding allosterically, **GSK864** prevents a necessary conformational change in the enzyme (specifically, a loop-to-helix transition in a segment called "Seg-2") that is required for the catalytic cycle to proceed. This effectively inhibits the production of the oncometabolite 2-hydroxyglutarate (2-HG) [1].
- **Kinetic Profile:** While **GSK864** is not a competitive inhibitor, kinetic studies on its analog show a competitive pattern versus the substrate  $\alpha$ -ketoglutarate. This is because its allosteric binding physically prevents the enzyme from adopting the closed conformation needed for substrate turnover, not because it blocks the active site itself [1].

The table below summarizes the key features of **GSK864**'s inhibition based on the available data.

Feature	Description for GSK864
Inhibition Type	Allosteric (non-competitive) [1] [3] [2]
Binding Site	Allosteric pocket at the dimer interface [1]
Target Mutations	IDH1 R132C, R132H, R132G [3]

Feature	Description for GSK864
Biochemical IC <sub>50</sub>	9 nM (R132C), 15 nM (R132H), 17 nM (R132G) [3]
Cellular Activity (EC <sub>50</sub> )	Potently reduces 2-HG production in mutant IDH1 cells [3]

## Experimental Evidence for Allosteric Inhibition

The characterization of **GSK864**'s mechanism relies on several key experimental techniques:

- **X-ray Crystallography:** This technique provided the direct visual evidence, revealing the inhibitor bound to an allosteric site and showing the specific amino acid residues it interacts with (e.g., Ile128, Pro127, Trp124) [1].
- **Enzyme Kinetics:** Mechanistic studies determined the mode of inhibition (MOI) by analyzing enzyme activity under various concentrations of the inhibitor and substrates ( $\alpha$ -ketoglutarate and NADPH). This confirmed the allosteric, non-competitive nature [1].
- **Cellular Thermal Shift Assay (CETSA):** This method can confirm target engagement in a cellular context by demonstrating that the binding of the inhibitor stabilizes the protein against heat-induced denaturation [4].
- **Cell-Based Functional Assays:** The ultimate proof of activity comes from treating mutant IDH1 cell lines (like HT-1080 fibrosarcoma cells) with **GSK864** and measuring the subsequent dose-dependent reduction in intracellular 2-HG levels using LC-MS/MS [3].

## Why Allosteric Inhibition is a Key Strategy for Mutant IDH1

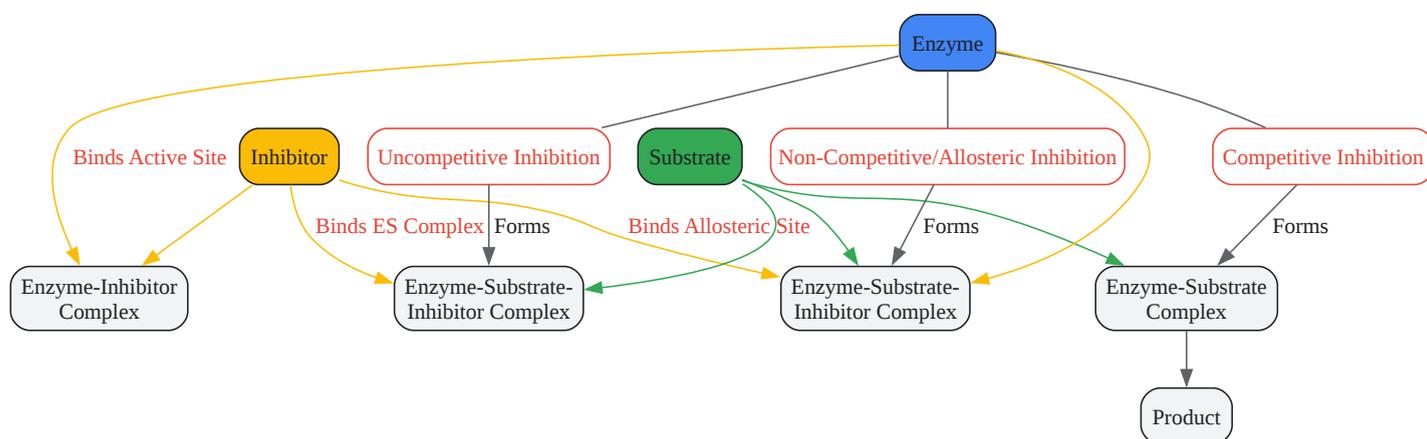
The search results reveal that targeting the allosteric site is a predominant and rational strategy for inhibiting mutant IDH1. High-throughput drug discovery campaigns by multiple pharmaceutical companies have consistently identified potent and selective allosteric inhibitors, including **GSK864** (GSK), Ivosidenib/AG-120 (Agiros), and IDH305 (Novartis) [4] [2].

A key reason for this is **selectivity**. The allosteric site offers a way to specifically inhibit the mutant enzyme without significantly affecting the vital metabolic functions of the wild-type IDH1, which is essential for

normal cellular metabolism [1] [2]. This selectivity is a crucial factor in developing targeted cancer therapies with fewer side effects.

## Comparing with Other Inhibition Types

To fully understand allosteric inhibition, it can be helpful to contrast it with other major types. The following diagram illustrates the core concepts of competitive, non-competitive/allosteric, and uncompetitive inhibition.



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